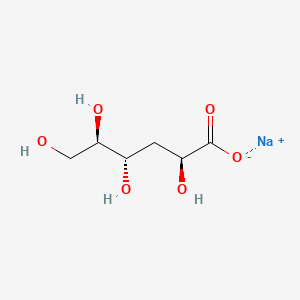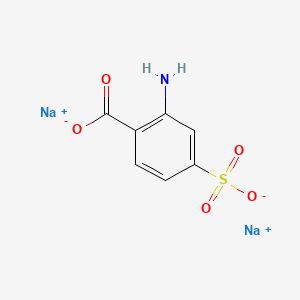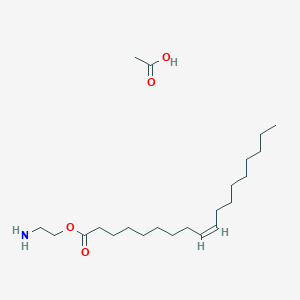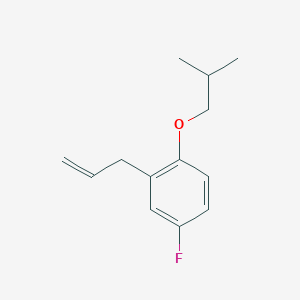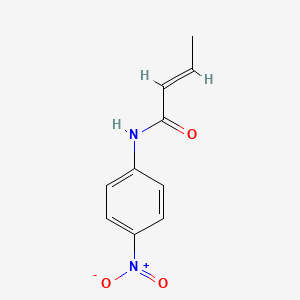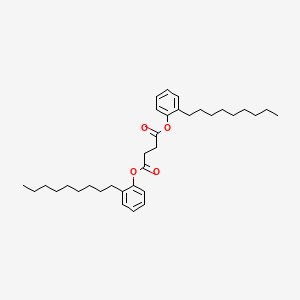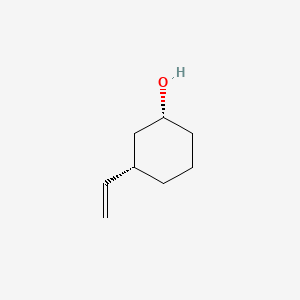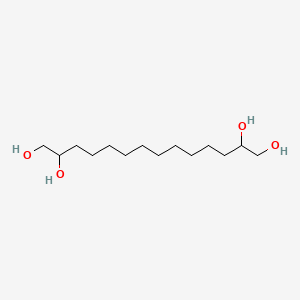
1,1-Dimethylindan-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylindan-5,6-diol is a heterocyclic organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.227660 g/mol . It is also known by its IUPAC name, 3,3-dimethyl-1,2-dihydroindene-5,6-diol . This compound is characterized by the presence of two hydroxyl groups attached to an indane ring system, which is further substituted with two methyl groups at the 1-position.
Vorbereitungsmethoden
1,1-Dimethylindan-5,6-diol can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :
Step 1: The starting material, 3,3-Dimethylacrylic acid, undergoes a cyclization reaction in the presence of polyphosphoric acid at 60°C for 15 hours, yielding an intermediate product with an 88% yield.
Step 2: The intermediate is then subjected to reduction using zinc and aqueous hydrochloric acid in toluene, followed by heating for 72 hours, resulting in a 69% yield of the next intermediate.
Step 3: Finally, the intermediate undergoes a reaction with trimethylsilyl iodide in acetonitrile at 20°C for 60 hours, producing this compound with a 9% yield.
Analyse Chemischer Reaktionen
1,1-Dimethylindan-5,6-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or osmium tetroxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups in this compound can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide, resulting in the formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylindan-5,6-diol has various scientific research applications, including its use in chemistry, biology, medicine, and industry :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylindan-5,6-diol involves its interaction with molecular targets and pathways within biological systems . The compound can exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular signaling pathways. For example, it may interact with proteins involved in oxidative stress response, thereby influencing cellular redox balance and affecting various physiological processes.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylindan-5,6-diol can be compared with other similar compounds, such as 1,1-Dimethylindan-4,5-diol and 1,1-Dimethylindan-6,7-diol . These compounds share a similar indane ring structure with different positions of hydroxyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
97337-98-9 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3,3-dimethyl-1,2-dihydroindene-5,6-diol |
InChI |
InChI=1S/C11H14O2/c1-11(2)4-3-7-5-9(12)10(13)6-8(7)11/h5-6,12-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
WITVSXXDJMKFFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=CC(=C(C=C21)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


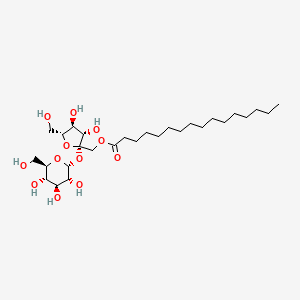
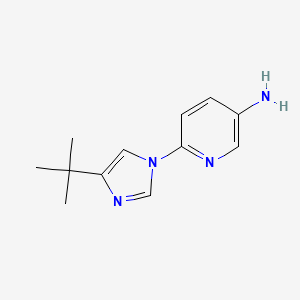
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
